molecular formula C17H18Cl3NO3 B1662677 Celastramycin A CAS No. 491600-94-3

Celastramycin A

Cat. No. B1662677
M. Wt: 390.7 g/mol
InChI Key: VPAMZQVPJOAFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .


Molecular Structure Analysis

Celastramycin A is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .


Physical And Chemical Properties Analysis

Celastramycin A is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .

Scientific Research Applications

Immune System Modulation

Celastramycin A has been identified as a molecule that modulates the immune system. In a study by Tomita et al. (2014), it was found to inhibit the production of antibacterial peptides in Drosophila and suppress the TNFα-mediated induction of IL-8 in mammalian cells. This effect is achieved through its interaction with ZFC3H1, a zinc finger protein, which plays a role in the transcriptional activation of IL-8. This interaction suggests that Celastramycin A can be a significant agent in immune system modulation and could have potential therapeutic applications in conditions where regulation of the immune response is desired (Tomita et al., 2014).

Innate Immune Suppression

Further research into Celastramycin A's effect on the immune system was conducted by Kikuchi et al. (2009), who confirmed the compound's role as a potent suppressor of innate immunity. This was demonstrated by its ability to suppress the production of IL-8 in human umbilical vein endothelial cells. The study emphasized the importance of Celastramycin A in regulating immune responses, particularly in conditions where the innate immune system might be overactive or detrimental (Kikuchi et al., 2009).

Pulmonary Arterial Hypertension Treatment

Celastramycin also shows potential as a therapeutic agent in the treatment of Pulmonary Arterial Hypertension (PAH). Kurosawa et al. (2019) discovered that Celastramycin inhibits the proliferation of pulmonary artery smooth muscle cells in PAH, leading to reduced inflammation and oxidative stress. This indicates that Celastramycin A could be a novel drug for treating PAH, targeting the anti-proliferative effects on pulmonary artery smooth muscle cells (Kurosawa et al., 2019).

Future Directions

Celastramycin A could be used as a lead compound for novel immunosuppressive agents . Further studies are needed to investigate its potential applications and mechanisms of action .

properties

IUPAC Name

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAMZQVPJOAFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432706
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celastramycin A

CAS RN

491600-94-3
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celastramycin A
Reactant of Route 2
Celastramycin A
Reactant of Route 3
Celastramycin A
Reactant of Route 4
Celastramycin A
Reactant of Route 5
Celastramycin A
Reactant of Route 6
Celastramycin A

Citations

For This Compound
58
Citations
H Kikuchi, M Sekiya, Y Katou, K Ueda, T Kabeya… - Organic …, 2009 - ACS Publications
… , a benzoyl pyrrole-type compound, celastramycin A, was identified and isolated as a potent … Japanese patent, the correct structure of celastramycin A was confirmed to be 2. Compound …
Number of citations: 35 pubs.acs.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2014 - journals.plos.org
… Celastramycin A, a small molecule that inhibits the … mechanism, we examined Celastramycin A binding proteins and … zinc finger protein, as a Celastramycin A binding protein. The …
Number of citations: 15 journals.plos.org
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - Circulation …, 2019 - Am Heart Assoc
Rationale: Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production of …
Number of citations: 37 www.ahajournals.org
R Kurosawa, K Satoh, N Kikuchi, T Satoh… - European Heart …, 2019 - academic.oup.com
Background Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production …
Number of citations: 3 academic.oup.com
R Kurosawa, K Satoh, N Kikuchi, J Omura, T Satoh… - Circulation, 2016 - Am Heart Assoc
Background: Pulmonary arterial hypertension (PAH) is a fatal disease characterized by enhanced proliferation of pulmonary arterial smooth muscle cells (PASMCs). However, all the …
Number of citations: 0 www.ahajournals.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2015 - journals.plos.org
Correction: ZFC3H1, a Zinc Finger Protein, Modulates IL-8 Transcription by Binding with Celastramycin A, a Potential Immune Supp … Correction: ZFC3H1, a Zinc Finger Protein …
Number of citations: 13 journals.plos.org
C Liu, H Yamamura, M Hayakawa, Z Zhang… - The Journal of …, 2022 - nature.com
… to a structure revision study on celastramycin A by Kikuchi and coworkers [13]… celastramycin A than the β-benzoylpyrrole isomer (Fig. 4). Deshielding of C4 (1: δ C 115.2, celastramycin A…
Number of citations: 5 www.nature.com
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - …, 2018 - cardio.med.tohoku.ac.jp
… Revised structure and synthesis of celastramycin A, a potent innate immune suppressor. … ZFC3H1, a zinc finger protein, modulates IL-8 transcription by binding with celastramycin A, a …
Number of citations: 3 www.cardio.med.tohoku.ac.jp
H Emmanuel - 2017 - ptsldigitalv2.ukm.my
… Its metabolomics profile revealed the presence of some antibacterials such as Cefditoren pivoxil, Celastramycin A, and Meclocycline. Its draft genome size was 8.04 Mbs with …
Number of citations: 0 ptsldigitalv2.ukm.my
C Pullen, P Schmitz, K Meurer, DD v. Bamberg… - Planta, 2002 - Springer
… The antibiotic activity of celastramycins A and B was tested and especially celastramycin A was found to be highly effective against a collection of multiresistent bacterial strains (Table 3)…
Number of citations: 110 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.